BENGHE Foundational & Exploratory

Check Availability & Pricing

Aumolertinib: Preclinical and Early Research
Insights into EGFR-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aumolertinib

Cat. No.: B607974

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell
lung cancer (NSCLC) harboring EGFR mutations.[1][2] Developed to selectively target both
sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance
mutation, Aumolertinib has shown a favorable safety profile with lower incidence of wild-type
EGFR-related toxicities.[3][4] While its efficacy in NSCLC is well-documented, early research
into its potential application for other cancer types with EGFR mutations is a growing area of
interest for the oncology research community. This technical guide provides a comprehensive
overview of the existing preclinical and early clinical data on Aumolertinib, with a focus on its
activity against various EGFR mutations. Due to the current landscape of published research,
the data presented herein is primarily derived from studies in NSCLC. However, the
experimental protocols and signaling pathway information are broadly applicable to the
investigation of Aumolertinib in other EGFR-driven malignancies.

I. Preclinical Data on Aumolertinib
In Vitro Kinase Inhibitory Activity

Aumolertinib has been evaluated for its inhibitory activity against a panel of EGFR mutations.
The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro
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kinase assays.

EGFR Mutation

Aumolertinib IC50 (nmol/L)

L858R/T790M 0.58
Exon 19 Del/T790M 0.45
L858R 1.6
Exon 19 Del 13
Wild-Type EGFR 9.2

Data compiled from preclinical studies. The exact values may vary between different

experimental setups.

In Vitro Cell Proliferation Assays

The anti-proliferative activity of Aumolertinib has been assessed in various cancer cell lines

harboring different EGFR mutations. The IC50 values from these cell viability assays are

presented below.

Aumolertinib IC50

Cell Line Cancer Type EGFR Mutation
(nmoliL)
H1975 L858R/T790M 1.8
PC-9 Exon 19 Del 25
HCC827 Exon 19 Del 3.1
Epidermoid ) N
A431 Wild-Type (amplified) >1000

Carcinoma

Data compiled from preclinical studies. The exact values may vary between different

experimental setups.

In Vivo Xenograft Models
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The anti-tumor efficacy of Aumolertinib has been demonstrated in vivo using mouse xenograft
models. The following table summarizes the tumor growth inhibition (TGI) in mice bearing
tumors derived from human cancer cell lines.

Aumolertinib

Cell Line EGFR Tumor Growth
Cancer Type . Dose L
Xenograft Mutation Inhibition (%)
(mglkgl/day)
H1975 NSCLC L858R/T790M 25 85
PC-9 NSCLC Exon 19 Del 25 92

Data compiled from preclinical studies. The exact values may vary between different
experimental setups.

Il. Early Clinical Research in NSCLC

While the primary focus of this guide is on early research in other cancer types, the clinical data
from NSCLC provides a strong rationale for exploring Aumolertinib's potential in a broader
range of EGFR-mutated tumors.

Phase I/ll Study in T790M-Positive NSCLC

In a pivotal Phase I/1l study, Aumolertinib demonstrated significant efficacy in patients with
advanced NSCLC and the EGFR T790M resistance mutation who had progressed on prior
EGFR TKI therapy.

Parameter Result
Objective Response Rate (ORR) 68.9%
Disease Control Rate (DCR) 93.4%
Median Progression-Free Survival (PFS) 12.4 months

AENEAS Phase lll Study (First-Line Treatment)
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The AENEAS trial was a randomized, double-blind, Phase Il study comparing Aumolertinib
with Gefitinib as a first-line treatment for locally advanced or metastatic NSCLC with common
EGFR mutations.

Parameter Aumolertinib Gefitinib

Median Progression-Free

) 19.3 months 9.9 months
Survival (PFS)
Objective Response Rate
73.8% 71.4%
(ORR)
Median Duration of Response
18.1 months 8.3 months

(DoR)

lll. Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Aumolertinib in
cancer cell lines.

Methodology:

o Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 3,000-5,000
cells per well in 100 pL of complete growth medium. Incubate for 24 hours at 37°C in a
humidified atmosphere with 5% CO2.

o Compound Treatment: Prepare serial dilutions of Aumolertinib in culture medium. Add 100
uL of the diluted compound to the respective wells, resulting in a final volume of 200 L.
Include vehicle-treated (DMSO) and untreated wells as controls.

 Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
e Assay Procedure:
o Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

o Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
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o Add 100 pL of CellTiter-Glo® Reagent to each well.
o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value by plotting the percentage of viability against the logarithm of the
drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for EGFR Phosphorylation

Objective: To assess the inhibitory effect of Aumolertinib on EGFR phosphorylation and
downstream signaling pathways.

Methodology:

e Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.
Serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of
Aumolertinib or vehicle (DMSO) for 2-4 hours. Stimulate the cells with 50 ng/mL of human
recombinant EGF for 15 minutes.

e Protein Extraction:

[e]

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

o

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[¢]

Scrape the cells and collect the lysate.

[¢]

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

[e]

Collect the supernatant containing the protein extract.

» Protein Quantification: Determine the protein concentration of each sample using a BCA
protein assay Kkit.
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o SDS-PAGE and Protein Transfer:
o Denature 20-30 g of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total
EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total
ERK1/2 overnight at 4°C. A loading control such as B-actin or GAPDH should also be
used.

o Wash the membrane three times with TBST.

o Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Aumolertinib in a preclinical in vivo model.
Methodology:

e Animal Model: Use 4-6 week old female athymic nude mice or other appropriate
immunodeficient mice.
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e Cell Implantation:
o Harvest cancer cells (e.g., H1975 or PC-9) during their exponential growth phase.
o Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

o Subcutaneously inject 5 x 10”6 cells in a volume of 100-200 pL into the right flank of each
mouse.

e Tumor Growth and Randomization:
o Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
o Calculate tumor volume using the formula: (Length x Width"2) / 2.

o When the average tumor volume reaches 100-150 mm3, randomize the mice into
treatment and control groups (n=8-10 mice per group).

e Drug Administration:
o Prepare Aumolertinib in an appropriate vehicle (e.g., 0.5% methylcellulose).
o Administer Aumolertinib orally once daily at the desired dose.
o Administer the vehicle to the control group following the same schedule.
e Monitoring and Endpoint:
o Continue to measure tumor volumes and body weights 2-3 times per week.
o Monitor the animals for any signs of toxicity.

o The study endpoint can be a predetermined tumor volume, a specific duration of
treatment, or when the control tumors reach a certain size.

e Data Analysis:

o Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor
volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x
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100.

o Plot the mean tumor volume = SEM for each group over time.
o Perform statistical analysis to determine the significance of the treatment effect.

IV. Signhaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Aumolertinib's Point of
Inhibition
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Caption: Aumolertinib inhibits EGFR autophosphorylation, blocking downstream signaling.
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Experimental Workflow for In Vitro Evaluation of
Aumolertinib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body-img
https://www.benchchem.com/product/b607974?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. ajmc.com [ajmc.com]

2. First-Line Aumolertinib in EGFR-Mutant Advanced Non-Small Cell Lung Cancer: A
Multicenter Real-World Retrospective Study with a Four-Year Follow-Up - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. pharmacytimes.com [pharmacytimes.com]

e 4. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in
non-small-cell lung cancer harboring uncommon EGFR mutations - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Aumolertinib: Preclinical and Early Research Insights
into EGFR-Mutated Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607974#early-research-on-aumolertinib-for-other-
cancer-types-with-egfr-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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